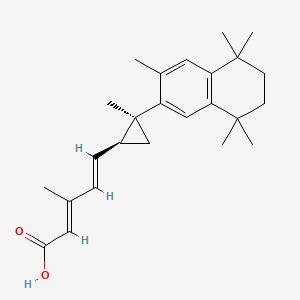
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN 194204 is a retinoid X receptor ligand.
Wissenschaftliche Forschungsanwendungen
Structural Modifications and Biological Activity
- A study explored the biological activity of structurally modified analogues of aromatic retinoids. These modifications impact retinoid biological activity, indicating the significance of geometric constraints in the retinoid receptor interaction (Dawson et al., 1989).
Synthesis and Receptor Selectivity
- Another research focused on synthesizing novel compounds based on the molecule, particularly for retinoid X receptor (RXR) selectivity. This study highlights the structural determinants for RXR subfamily selectivity, contributing to understanding receptor interactions (Boehm et al., 1994).
Discovery of Retinoic Acid and Retinoid X Receptor Analogues
- A review paper detailed the discovery and design of synthetic retinoids, emphasizing their relevance in agonistic activities on retinoic acid receptors (RAR) and RXR. These analogues are crucial for investigating transcriptional activities (Dawson & Zhang, 2002).
Conformational Studies of Retinoidal Amides
- Research into the conformation of aromatic amides with retinoidal activity demonstrated the importance of the trans-amide structure for activity, providing insight into the molecular conformation required for biological effectiveness (Kagechika et al., 1989).
Modeling and Biological Evaluation
- A study involving the modeling, synthesis, and biological evaluation of potential RXR-selective agonists showed that structural modifications of potent RXR agonists can lead to improved biological selectivity and potency (Heck et al., 2016).
PET Imaging for CNS Diseases
- Research synthesized a partial RXR agonist for potential treatment of CNS diseases such as Alzheimer's and Parkinson's, using PET imaging to examine brain uptake and biodistribution, highlighting its potential as a therapeutic agent (Shibahara et al., 2017).
Eigenschaften
CAS-Nummer |
260262-39-3 |
|---|---|
Produktname |
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)- |
Molekularformel |
C25H34O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1 |
InChI-Schlüssel |
HMDVFKHLXNHBGR-XYFSBJHTSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN 194204; AGN-194204; AGN194204; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




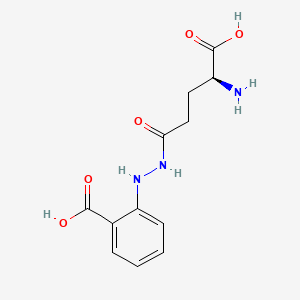
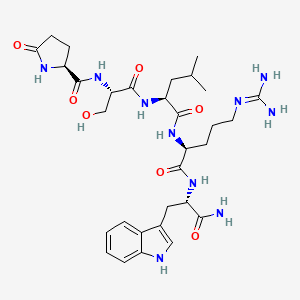


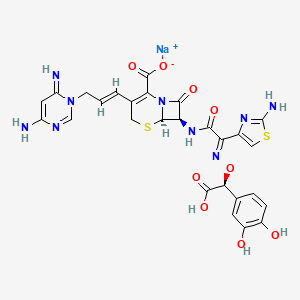
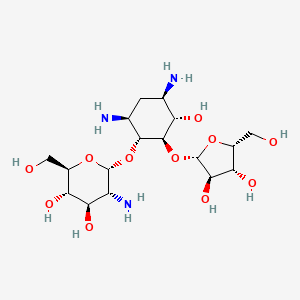
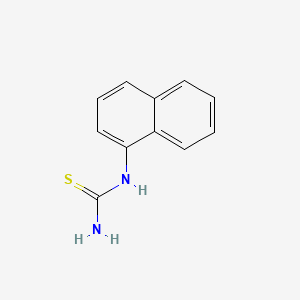
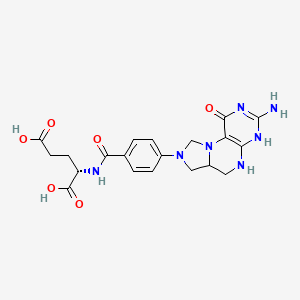
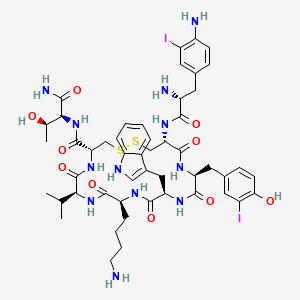
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
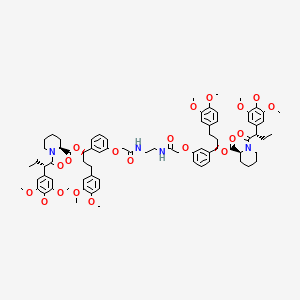

![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)